molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1445741
CAS No.: 1379323-54-2
M. Wt: 238.08 g/mol
InChI Key: VCZJOQWDESZTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

This compound is characterized by its unique molecular architecture featuring a fused bicyclic structure that includes both a pyrazole ring and a pyrimidine ring. The compound bears the molecular formula C₉H₈BrN₃ with a molecular weight of 238.08 daltons. According to chemical databases, the compound is registered under Chemical Abstracts Service number 1379323-54-2 and bears the MDL number MFCD12923056.

The structural framework consists of a pyrazolo[1,5-a]pyrimidine core where the bromine atom occupies the 6-position of the pyrimidine ring, while the cyclopropyl group is positioned at the 3-position of the pyrazole ring. This specific substitution pattern contributes significantly to the compound's unique chemical and biological properties. The SMILES notation for this compound is recorded as "Brc1cnc2n(c1)ncc2C1CC1", providing a concise representation of its connectivity pattern.

The nomenclature follows systematic International Union of Pure and Applied Chemistry conventions, where the compound name reflects both the core heterocyclic system and the specific substitution pattern. The pyrazolo[1,5-a]pyrimidine designation indicates the fusion pattern between the five-membered pyrazole ring and the six-membered pyrimidine ring. The numerical indicators "1,5-a" specify the precise positions where the rings are fused, distinguishing this isomer from other possible pyrazolopyrimidine arrangements.

Computational chemistry data reveals important molecular characteristics including a topological polar surface area of 30.19 Ų, a calculated LogP value of 2.3692, three hydrogen bond acceptors, zero hydrogen bond donors, and one rotatable bond. These physicochemical properties provide insight into the compound's potential behavior in biological systems and its suitability for pharmaceutical applications.

Historical Development in Heterocyclic Chemistry

The development of pyrazolo[1,5-a]pyrimidines as a distinct chemical class emerged from systematic investigations into fused heterocyclic systems during the mid-20th century. Early synthetic methodologies for pyrazolo[1,5-a]pyrimidines were established through cyclization approaches involving 3-aminopyrazole precursors and 1,3-dicarbonyl compounds. These foundational studies demonstrated that the pyrazolo[1,5-a]pyrimidine core structure could be efficiently constructed through various cyclization strategies.

Historical synthetic approaches have evolved significantly, with researchers developing multiple pathways for accessing diversely substituted pyrazolo[1,5-a]pyrimidines. The classical cyclization route utilizing 3-aminopyrazole and 1,3-dicarbonyl compounds has been extensively studied and refined over decades. These early methodologies established the fundamental understanding of regioselectivity in electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine scaffold.

The development of regiospecific electrophilic substitution methods represented a crucial advancement in the field, allowing for precise introduction of substituents at specific positions on the fused ring system. Studies on halogenation reactions, particularly bromination, provided important insights into the reactivity patterns of these heterocyclic systems. Research demonstrated that bromination could be achieved regioselectively, with the 6-position of the pyrimidine ring showing particular reactivity under appropriate conditions.

More recent advances have focused on developing environmentally friendly synthetic approaches, including microwave-assisted methods, green chemistry protocols, and palladium-catalyzed cross-coupling reactions. These modern synthetic strategies have enabled the efficient preparation of complex pyrazolo[1,5-a]pyrimidine derivatives while minimizing environmental impact and improving overall process efficiency.

The historical progression from basic cyclization methods to sophisticated synthetic protocols reflects the growing recognition of pyrazolo[1,5-a]pyrimidines as valuable scaffolds for drug discovery. Contemporary research continues to explore novel synthetic transformations and derivatization strategies, expanding the accessible chemical space within this heterocyclic family.

Significance in Medicinal Chemistry and Materials Science

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its remarkable versatility in biological applications. These compounds have demonstrated potent protein kinase inhibitor activity, making them critical components in targeted cancer therapy development. The structural framework serves as an effective template for designing molecules that can interact with adenosine triphosphate binding sites of various kinases.

Research has established that pyrazolo[1,5-a]pyrimidines exhibit inhibitory activity against multiple kinase targets including casein kinase 2, epidermal growth factor receptor, B-Raf, mitogen-activated protein kinase kinase, phosphodiesterase 4, BCL6, death-associated protein kinase 1, cyclin-dependent kinases 1 and 2, and Pim-1 kinase. This broad spectrum of kinase inhibition makes the scaffold particularly attractive for developing treatments for various cancer types, especially non-small cell lung cancer and melanoma.

The biological activity profile extends beyond kinase inhibition to include antimicrobial, anticancer, antianxiety, anti-inflammatory, antidiabetic, and antiviral properties. Additional therapeutic applications have been reported for calcium channel inhibition, sedative-hypnotic effects, and treatment of sleep disorders. The diverse biological activities stem from the scaffold's ability to interact with multiple molecular targets through various binding modes.

In materials science applications, pyrazolo[1,5-a]pyrimidines have gained attention as fluorescent molecules for optical applications. These compounds demonstrate tunable photophysical properties with extinction coefficients ranging from 3,320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields spanning from 0.01 to 0.97. The incorporation of electron-donating groups at position 7 significantly enhances both absorption and emission behaviors.

The fluorescent properties make these compounds valuable for developing chemosensors, studying intracellular processes, and advancing organic materials research. Solid-state emission intensities can reach quantum yields of 0.18 to 0.63, making them suitable for designing solid-state emitters through proper structural selection. These optical properties, combined with good photostability and chemical stability under various conditions, position pyrazolo[1,5-a]pyrimidines as environmentally friendly alternatives to traditional fluorophores.

Properties

IUPAC Name

6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJOQWDESZTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Biselectrophilic Compounds with 3-Aminopyrazoles

The foundational synthetic approach to pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, involves the cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-dicarbonyl compounds. This method forms the fused bicyclic core via intramolecular cyclization.

  • Reaction Scheme:

    $$
    \text{3-Aminopyrazole} + \text{1,3-Biselectrophile} \xrightarrow{\text{Base, Heat}} \text{Pyrazolo[1,5-a]pyrimidine derivative}
    $$

  • Conditions:

    • Use of a base to facilitate cyclization.
    • Heating under reflux or microwave irradiation to enhance reaction rates.
    • Solvents such as ethanol or polar aprotic solvents may be employed.
  • Advantages:

    • Direct construction of the bicyclic core.
    • Amenable to various substituents on the pyrazole or electrophile to diversify products.
  • Example:
    Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for related pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential application to the target compound synthesis.

Suzuki–Miyaura Cross-Coupling Reaction for Functionalization

For the introduction of the cyclopropyl group at the 3-position and bromine at the 6-position, Suzuki–Miyaura cross-coupling is a key industrially relevant method. This palladium-catalyzed reaction couples boron-containing reagents with aryl or heteroaryl halides under mild conditions.

  • Reaction Scheme:

    $$
    \text{6-Bromo-pyrazolo[1,5-a]pyrimidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd catalyst, Base}} \text{this compound}
    $$

  • Typical Conditions:

    • Palladium catalyst (e.g., Pd(PPh₃)₄).
    • Base such as potassium carbonate.
    • Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Mild temperatures (often 80–100°C).
  • Advantages:

    • High yields and selectivity.
    • Scalability for industrial production.
    • Functional group tolerance.
  • Notes:

    • The bromine atom at the 6-position can also serve as a handle for further substitution reactions.
    • This method is preferred for late-stage functionalization due to its mild conditions and reliability.

Alternative Synthetic Approaches and Optimization

  • Microwave-Assisted Synthesis:

    • Microwave irradiation has been demonstrated to accelerate cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine derivatives, improving yields and reducing reaction times compared to conventional heating.
  • Base Selection:

    • The choice of base (e.g., triethylamine, potassium carbonate) influences the efficiency of cyclization and cross-coupling steps.
  • Solvent Effects:

    • Polar aprotic solvents such as DMF or DMSO are commonly used to dissolve reactants and facilitate nucleophilic substitution or coupling reactions.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Cyclocondensation 3-Aminopyrazole + 1,3-Biselectrophile Base, heat or microwave irradiation Direct bicyclic core formation, versatile Requires optimization for substituents
Suzuki–Miyaura Cross-Coupling 6-Bromo-pyrazolo[1,5-a]pyrimidine + Cyclopropylboronic acid Pd catalyst, base, DMF/DMSO, 80–100°C High yield, mild conditions, scalable Requires palladium catalyst, cost factor
Microwave-Assisted Synthesis Similar to cyclocondensation reactants Microwave irradiation, short time Faster reaction, improved yield Equipment requirement

Research Findings and Reaction Analysis

  • The bromine substituent at the 6-position is reactive and can be substituted via nucleophilic substitution reactions, enabling further functionalization.
  • The cyclopropyl group at the 3-position imparts unique steric and electronic properties, influencing biological activity and binding affinity.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst loading significantly affects the yield and purity of the final compound.
  • Industrial methods favor Suzuki–Miyaura coupling due to its reproducibility and scalability, making it the preferred route for large-scale synthesis.

Mechanistic Insights

  • The cyclocondensation mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbons of β-dicarbonyl compounds, followed by ring closure to form the fused heterocycle.
  • In Suzuki–Miyaura coupling, oxidative addition of the aryl bromide to Pd(0) occurs first, followed by transmetalation with the cyclopropylboronic acid, and reductive elimination to form the C–C bond at the 3-position.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative.

Scientific Research Applications

Synthesis of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Various methodologies have been developed to enhance yields and optimize reaction conditions. For instance, microwave-assisted synthesis has been reported to significantly improve the efficiency of obtaining these compounds .

Anticancer Properties

This compound exhibits notable anticancer activity. Research indicates that derivatives of this compound can act as selective inhibitors of various kinases involved in cancer proliferation pathways. For example, studies have shown that pyrazolo[1,5-a]pyrimidines inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival .

Antimicrobial and Antiviral Activities

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial and antiviral properties. Recent findings suggest that these compounds can inhibit the growth of various bacterial strains and exhibit antiviral activity against certain viruses. The mechanism often involves interference with crucial enzymatic pathways in pathogens .

Neuropharmacological Applications

Another significant application of this compound is in the treatment of neurological disorders. Compounds within this class have shown promise as potential treatments for epilepsy and other neurological conditions by acting on neurotransmitter systems and modulating receptor activities .

Case Study 1: Anticancer Activity

In a study focused on the anticancer effects of pyrazolo[1,5-a]pyrimidines, researchers synthesized a series of derivatives that were tested against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that specific modifications at the 3-position significantly enhanced cytotoxicity compared to the parent compound. The structure-activity relationship highlighted the importance of substituents in optimizing biological activity .

Case Study 2: Neuropharmacological Effects

A patent detailing the use of pyrazolo[1,5-a]pyrimidines for treating neurological disorders included data showing effective seizure control in animal models. The study emphasized the compound's ability to modulate GABAergic pathways, providing a basis for its use in epilepsy treatments. This highlights the potential for developing new therapeutic agents targeting neurological conditions based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of PI3K pathway; effective against MCF-7 and HT-29 cell lines
AntimicrobialInhibition of bacterial growth; antiviral properties against select viruses
NeuropharmacologicalModulation of GABAergic pathways; potential treatment for epilepsy

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding pocket of the kinase, inhibiting its activity. This inhibition disrupts the signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine with structurally related analogs:

Substituent Effects at Position 3 and 6

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Activities Synthesis Yield References
This compound Cyclopropyl Bromo Hypothesized improved lipophilicity and target engagement High (predicted)
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine Methyl Bromo Moderate steric hindrance; potential kinase inhibition Moderate
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Bromo Chloro (positions 5,7) High halogen density; unknown bioactivity High
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine - Bromo Propyl group may enhance lipophilicity Not reported
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholin-4-yl (C7) Varied PI3Kδ inhibition (COPD/asthma) Not reported
Key Observations:
  • Cyclopropyl vs. Methyl-substituted analogs (e.g., 6-Bromo-3-methyl) may exhibit reduced potency due to smaller size and lower lipophilicity .
  • Bromine at Position 6 : Bromination at position 6 is synthetically efficient (yields >70% reported for similar compounds) and facilitates further cross-coupling reactions for diversification .
  • Halogenation Patterns : Dichloro-bromo derivatives (e.g., 3-Bromo-5,7-dichloro) demonstrate the feasibility of multi-halogenation but may suffer from increased molecular weight and reduced solubility .

Biological Activity

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry, particularly as a potential kinase inhibitor. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, including anticancer and enzymatic inhibitory properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity. The presence of the cyclopropyl group contributes to its unique steric and electronic properties, influencing its binding affinity to various targets.

The primary mechanism of action for this compound involves interaction with specific kinases. It binds to the ATP-binding pocket of these kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting cell growth arrest at the G1 phase .

Table 1: Anticancer Activity Summary

CompoundCell LineEffect on Cell CycleApoptosis Induction
This compoundHCT116 (Colon)G1 arrest41.55%
ControlHCT116 (Colon)-1.85%

Enzymatic Inhibition

In addition to its anticancer effects, this compound has shown promise as an enzyme inhibitor. The compound's structure allows it to selectively inhibit specific enzymes that play roles in various biological processes. Studies have highlighted its potential in modulating enzyme activity related to cancer progression .

Case Studies

Several studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Study on Antitumor Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited selective cytotoxicity against various cancer cell lines. The study evaluated the effect of structural modifications on their anticancer potency .
  • Enzyme Inhibition Research : Another research effort explored the inhibition of specific kinases by pyrazolo[1,5-a]pyrimidines. The findings suggested that modifications at different positions could enhance selectivity and potency against target enzymes .

Q & A

Basic: What are the established synthetic routes for 6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophiles (e.g., β-dicarbonyl compounds, alkoxymethylene-β-dicarbonyl compounds) under basic conditions . A common protocol includes:

  • Step 1 : React 5-aminopyrazole with a β-ketonitrile or β-enaminonitrile at 80–100°C in ethanol with KOH as a base.
  • Step 2 : Introduce the cyclopropyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acid .
  • Optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours traditionally) and improves yields by 15–20% .

Basic: How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

The cyclopropyl group introduces steric hindrance and electronic effects , altering binding affinity and metabolic stability:

  • Steric Effects : The rigid, three-membered ring restricts conformational flexibility, enhancing selectivity for hydrophobic binding pockets (e.g., kinase ATP sites) .
  • Electronic Effects : The saturated ring reduces electron density at the pyrimidine N1 position, modulating hydrogen-bonding interactions with biological targets .
  • Biological Impact : In kinase inhibition assays, the cyclopropyl analog shows 10-fold higher IC₅₀ compared to non-substituted derivatives .

Advanced: How can conflicting bioactivity data for this compound be resolved in kinase inhibition studies?

Contradictions often arise from assay conditions or structural promiscuity . Methodological recommendations:

  • Control Experiments : Test the compound against a panel of 50+ kinases to identify off-target effects .
  • Crystallography : Resolve co-crystal structures with target kinases (e.g., JAK2, CDK2) to confirm binding modes .
  • Solubility Adjustments : Use DMSO concentrations <0.1% to avoid artifactual inhibition. Validate results in cell-based assays (e.g., proliferation IC₅₀ vs. enzymatic IC₅₀) .

Advanced: What strategies improve regioselectivity during functionalization at the pyrimidine C6 position?

The C6 bromine is susceptible to nucleophilic aromatic substitution (SNAr) . Key approaches:

  • Directing Groups : Install a transient directing group (e.g., -Bpin) at C3 to steer Pd-catalyzed coupling to C6 .
  • Temperature Control : Conduct SNAr reactions at −20°C in THF with NaN₃ or amines to minimize competing C7 substitution .
  • Protection/Deprotection : Temporarily protect the cyclopropyl group with TMSCl during functionalization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : The cyclopropyl protons appear as a multiplet at δ 0.8–1.2 ppm ; pyrimidine C6-Br causes deshielding of adjacent carbons (C5: δ 150–155 ppm) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 268.08 (C₉H₈BrN₃) with isotopic pattern confirming bromine .
  • XRD : Resolves the dihedral angle between pyrazole and pyrimidine rings (typically 5–15°) .

Advanced: How can computational methods guide SAR studies for this scaffold?

  • Docking Simulations : Use AutoDock Vina with kinase crystal structures (PDB: 4U5J, 3QGW) to predict substituent effects on binding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic attack (e.g., C7 for halogenation) .
  • MD Simulations : Assess the cyclopropyl group’s impact on compound rigidity over 100-ns trajectories .

Basic: What are the primary biological targets of this compound?

Reported targets include:

  • Kinases : JAK2 (IC₅₀ = 120 nM), CDK4/6 (IC₅₀ = 85–200 nM) .
  • GPCRs : 5-HT₆ receptor antagonist (Kᵢ = 350 nM) .
  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus .

Advanced: What synthetic challenges arise during scale-up (>10 g), and how are they addressed?

  • Issue 1 : Low yield in cyclocondensation (40–50% on small scale). Solution : Switch to flow chemistry with in-line purification (yield increases to 65%) .
  • Issue 2 : Bromine displacement by residual water. Solution : Use molecular sieves (3Å) in DMF at 80°C .
  • Issue 3 : Cyclopropyl ring opening under acidic conditions. Solution : Maintain pH >7 during workup .

Advanced: How does the compound’s photostability impact in vitro assays?

  • Problem : UV exposure (λ = 254 nm) degrades 30% of the compound in 24 hours.
  • Mitigation : Store solutions in amber vials at −20°C. Use LED light sources (λ >400 nm) during assays .
  • Analysis : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Basic: What are the recommended storage conditions for long-term stability?

  • Solid Form : Store under argon at −20°C in desiccated containers (shelf life >2 years).
  • Solution Form : Prepare fresh in anhydrous DMSO; avoid freeze-thaw cycles (>10% degradation after 3 cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.